4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Description
4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4, a pyrrole ring at position 2, and a carboxylic acid at position 5. The compound is cataloged in commercial databases (e.g., CymitQuimica, Ref: 10-F636783) . Its structural analogs, including pyrazole and thiazole derivatives, have shown relevance in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)12-13(14(18)19)21-15(16-12)17-8-2-3-9-17/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFCPDSXGONFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1239727-73-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 300.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its antimicrobial potential through mechanisms involving cell wall synthesis inhibition.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . In vitro studies demonstrated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, substituents on the phenyl ring and variations in the pyrrole structure can significantly affect its potency and selectivity against specific biological targets .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of thiazole derivatives found that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 15 µM .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for further research:
- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells. For instance, a study reported that treatment with this compound significantly reduced cell viability in human breast cancer cells (MCF-7), with an IC50 value around 15 µM.
- Anti-inflammatory Effects : The thiazole ring structure is known for its anti-inflammatory properties. Research suggests that derivatives of thiazole can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
Potential Therapeutic Applications
The diverse biological activities of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid open avenues for several therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, this compound is being explored as a potential chemotherapeutic agent.
- Neuroprotection : The compound's anti-inflammatory properties suggest it may have applications in neurodegenerative diseases where inflammation plays a critical role .
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics or treatments for resistant strains of bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells (IC50 ~ 15 µM) | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against various bacterial strains |
Case Study Insights
A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The study highlighted how modifications to the thiazole structure could enhance its biological efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Another study explored the compound's potential neuroprotective effects in models of neurodegeneration, suggesting that it could mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 314.34 | 2.8 | 0.12 (PBS) |
| 4-Phenyl-2-(1H-pyrrol-1-yl)-thiazole-5-COOH | 297.33 | 3.1 | 0.08 (PBS) |
| 1-(4-MeOPh)-3-methyl-pyrazole-5-COOH | 262.25 | 2.5 | 0.20 (EtOH) |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Formation of the substituted pyrrole ring bearing the 4-methoxyphenyl group.
- Construction of the thiazole ring bearing the carboxylic acid at position 5.
- Coupling or cyclization steps to link the pyrrole and thiazole moieties.
This approach often uses condensation, heterocyclization, and substitution reactions under controlled conditions to achieve the target molecule.
Preparation of the Pyrrole Subunit
The pyrrole ring substituted with a 4-methoxyphenyl group is commonly synthesized via the Paal-Knorr synthesis or condensation methods involving:
- Condensation of 4-methoxybenzaldehyde with pyrrole derivatives under acidic catalysis.
- Use of 2,5-dimethylpyrrole or 1H-pyrrole as starting materials to introduce methyl or unsubstituted pyrrole rings.
- Reaction conditions typically include acidic media (e.g., hydrochloric acid), ethanol solvent, and controlled temperature to favor cyclization.
For example, the condensation of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions yields an intermediate pyrrole derivative that can be further functionalized.
Construction of the Thiazole Ring
The thiazole ring bearing the carboxylic acid at the 5-position is synthesized through heterocyclization reactions involving:
- Chloroacylation using chloroacetonitrile to introduce a chloroacetyl group at the appropriate position.
- Subsequent heterocyclization with thioamides or thioureas to form the thiazole ring.
- Use of thioamide reagents facilitates the formation of the thiazole nucleus via cyclization with the chloroacetyl intermediate.
This three-step process effectively builds the thiazole ring and introduces the carboxylic acid functionality, often starting from commercially available precursors.
Coupling of Pyrrole and Thiazole Units
The linkage between the pyrrole and thiazole rings is achieved by:
- Amination or nucleophilic substitution reactions where the pyrrole nitrogen attacks an electrophilic center on the thiazole precursor.
- Use of bases such as triethylamine and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling.
- Heating the reaction mixture at moderate temperatures (45–80 °C) for several hours to ensure completion.
For instance, a 2-chloro-1-(2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrol-3-yl)ethanone intermediate can be reacted with thioamide derivatives in DMF with triethylamine to form the thiazole ring fused to the pyrrole.
Preparation of the Carboxylic Acid Functionality
The carboxylic acid group at the 5-position of the thiazole ring can be introduced or modified by:
- Hydrolysis of ester precursors under acidic or basic conditions.
- Direct use of thiazole-4-carboxylic acid derivatives as starting materials.
- Conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride or oxalyl chloride for further functionalization.
Typical reaction conditions for converting thiazole-4-carboxylic acid to the corresponding acid chloride include refluxing with thionyl chloride for 1.5–2 hours, followed by evaporation and purification.
Representative Reaction Conditions and Yields
Industrial Considerations
- Scale-up involves continuous flow reactors to improve reaction efficiency and control.
- Optimization of solvent choice and catalyst loading reduces waste and enhances yield.
- Use of greener solvents and milder reaction conditions is explored to improve environmental impact.
Summary of Research Findings
- The compound synthesis relies heavily on the Paal-Knorr pyrrole synthesis and thiazole heterocyclization via chloroacylation and thioamide cyclization.
- Reaction parameters such as temperature, solvent, and catalysts significantly influence yield and purity.
- Conversion of carboxylic acid to acid chloride intermediates is a critical step for subsequent coupling.
- Purification by chromatography and recrystallization yields high-purity final products suitable for research applications.
- Industrial methods focus on process intensification and environmental sustainability.
This comprehensive overview consolidates the preparation methods of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid from diverse authoritative sources, providing a professional and detailed guide for researchers and industrial chemists.
Q & A
Q. What established synthetic routes are available for 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, thiazole formation can be achieved by reacting 2-amino-thiadiazole derivatives with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1–2 hours, monitored by TLC). Post-reaction, the mixture is quenched in ice-cold water, basified with sodium bicarbonate, and recrystallized using ethanol . Modifications to the methoxyphenyl or pyrrole moieties may require tailored protecting groups or coupling agents (e.g., DMF-DMA for pyrazole intermediates) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., methoxyphenyl torsion angles) .
- NMR/IR spectroscopy : H and C NMR identify proton environments (e.g., methoxy group at δ ~3.8 ppm), while IR confirms carboxylic acid C=O stretches (~1700 cm) .
- Elemental analysis : Validates purity (>95%) and molecular formula consistency .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer :
- Solvent selection : Glacial acetic acid enhances protonation in cyclization steps .
- Stoichiometry : Excess 2,5-dimethoxytetrahydrofuran (1.5 eq.) improves pyrrole ring formation .
- Temperature control : Reflux at 80–100°C minimizes side reactions, while TLC monitoring ensures reaction completion .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- Assay standardization : Compare MIC values under consistent conditions (e.g., pH, bacterial strains). For example, antitubercular activity discrepancies may arise from variations in Mycobacterium tuberculosis strain susceptibility .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Structural analogs : Test derivatives (e.g., halogenated methoxyphenyl variants) to isolate pharmacophoric groups .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on activity .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Metabolic stability : Introduce methyl groups to the pyrrole ring to reduce oxidative degradation .
Q. How can computational methods enhance understanding of this compound’s physicochemical properties?
- Methodological Answer :
- DFT calculations : Predict vibrational frequencies (IR) and HOMO-LUMO gaps to correlate with reactivity .
- Molecular dynamics : Simulate solvation effects in aqueous or lipid environments to guide formulation design .
- Crystal structure prediction : Use software like Mercury (CCDC) to anticipate polymorphic forms affecting solubility .
Q. What protocols address stability challenges during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent carboxylic acid dimerization .
- DSC analysis : Monitor thermal degradation profiles (e.g., melting points ~212–213°C) to define safe storage temperatures .
- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
